REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH3:9])=[CH:4][CH:3]=1.[Br:11][Si](C)(C)C>ClCCl>[Br:11][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:9]
|
Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
The latter is stirred at a temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
CUSTOM
|
Details
|
close to 20° C. for 48 h
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
it is washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried over a phase separation cartridge
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Name
|
crude product
|
Type
|
product
|
Smiles
|
BrC(C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |